6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
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Overview
Description
Compounds with similar structures, such as coumarins and pyrazolo[4,3-b]pyridine-6-carboxylates, are known to have biological interest . They have been used in the synthesis of pharmaceuticals and have shown efficiency as components in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with β-keto esters or alkylphenols . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using spectroscopic data . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound’s structure .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm can afford tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of the compound can be determined .Scientific Research Applications
- Efficient Synthesis Routes : Researchers have developed efficient synthetic routes to obtain this compound, making it accessible for further studies .
- Carboxylesterase Inhibition : The tert-butyl ester moiety is resistant to hydrolysis in gastrointestinal tissues, likely due to its interaction with carboxylesterase enzymes (CES1). Understanding its inhibition potential can aid drug metabolism studies .
- Indole Derivatives : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can serve as a precursor for indole derivatives. These compounds are prevalent in natural products and exhibit diverse biological activities .
Chemical Synthesis and Methodology
Pharmacology and Enzyme Inhibition
Natural Product Derivatives
Mechanism of Action
While the specific mechanism of action for “6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid” is not known, similar compounds have been found to modulate receptors on sensory neurons that detect painful stimuli . For instance, coumarins can be potential modulators of TRPV1 receptors .
Future Directions
properties
IUPAC Name |
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)9-4-5-11-8(6-9)7-10(13(17)18)12(16)15-11/h7,9H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGGJZHOBSMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
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